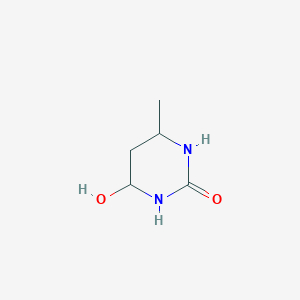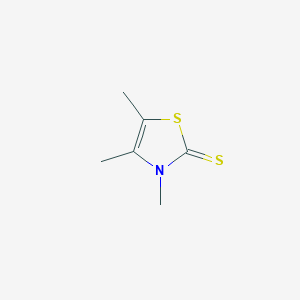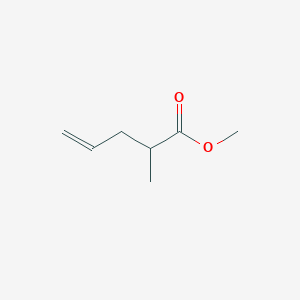
3,3,4-Trimethyl-2-oxetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trimethyl-2-oxetanone: is a heterocyclic organic compound with the molecular formula C6H10O2 . It features a four-membered oxetane ring with three carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.
Diol Cyclization: Another method includes the cyclization of diols, which can be achieved under acidic or basic conditions.
Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing by-products. The specific conditions, such as temperature, pressure, and catalysts, are tailored to achieve efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3,4-Trimethyl-2-oxetanone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as pharmacophores due to their unique ring structure, which can influence the biological activity of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity .
Mécanisme D'action
The mechanism by which 3,3,4-Trimethyl-2-oxetanone exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways .
Comparaison Avec Des Composés Similaires
3,3-Dimethyloxetane: Another oxetane derivative with similar reactivity but different substituents.
3,3-Bis(chloromethyl)oxetane: Known for its use in polymer chemistry.
2-Methyloxetane: A simpler oxetane derivative with fewer substituents.
Uniqueness: 3,3,4-Trimethyl-2-oxetanone stands out due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted applications in synthesis and materials science .
Propriétés
Numéro CAS |
18523-58-5 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
3,3,4-trimethyloxetan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8-4/h4H,1-3H3 |
Clé InChI |
DZJYBEBRJNJOLP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


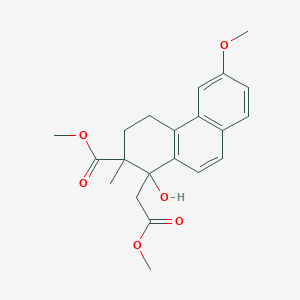
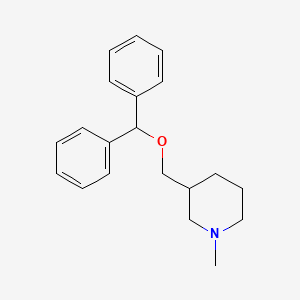
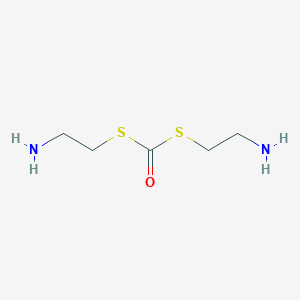
phosphanium chloride](/img/structure/B14716299.png)
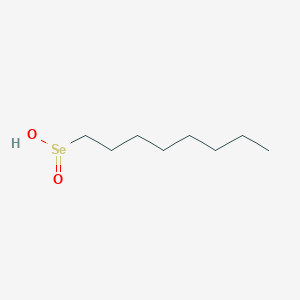
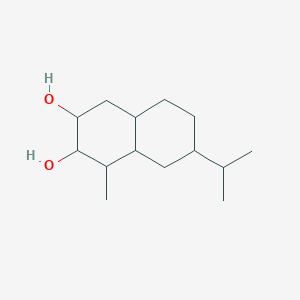
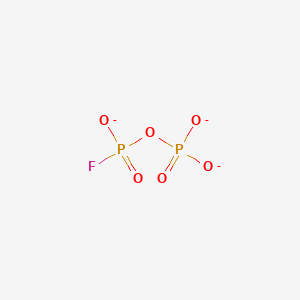
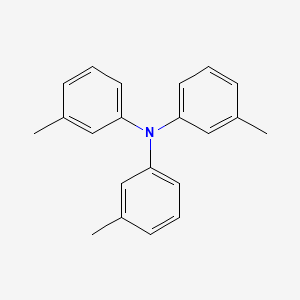
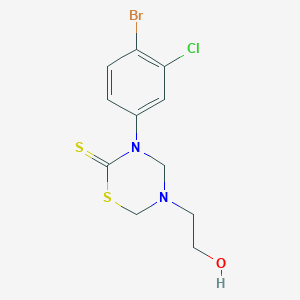
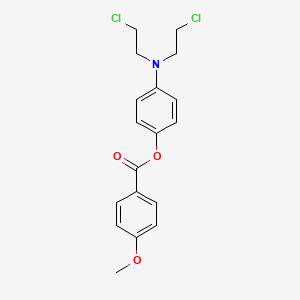
![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
